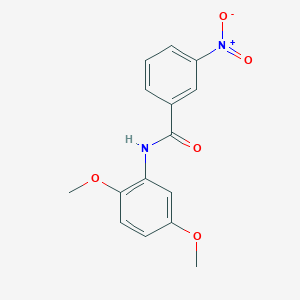

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves nucleophilic substitution reactions, starting from nitrobenzoates or carboxamides. For example, Palmer et al. (1996) described the synthesis of a series of regioisomers of a novel hypoxia-selective cytotoxin through displacement reactions, followed by mesylation and displacement with LiCl (Palmer et al., 1996). This method reflects the general approach that could be adapted for the synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, highlighting the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure and intermolecular interactions play a crucial role in determining the properties of chemical compounds. For instance, the crystal and molecular structure analysis of N-phenyl-4-nitrobenzamidoxime, a compound with a similar functional group arrangement, revealed specific rotations and conformations influenced by intramolecular NH...O bonds and the planar configuration of amidoxime groups (Buzykin et al., 1995). These structural insights are fundamental in understanding the reactivity and interaction potential of this compound.

Chemical Reactions and Properties

Nitrobenzamide derivatives exhibit a range of chemical reactions, primarily centered around their nitro and amide functionalities. The reductive chemistry of such compounds can lead to various biologically active metabolites, as demonstrated by Palmer et al. (1995), who explored the enzymatic reduction of nitro groups to amine or hydroxylamine in hypoxia-selective cytotoxins (Palmer et al., 1995). Understanding these reactions is vital for applications in drug design and synthesis.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. For example, Saeed et al. (2010) described the synthesis and X-ray diffraction analysis of N-cyclohexyl-2-nitrobenzamide, providing details on its crystal structure and stability (Saeed et al., 2010). Such data are crucial for understanding the material handling and formulation aspects of the compound.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological targets, can be partly understood through the study of its functional groups and analogs. The antibacterial activity of nickel (II) and copper (II) complexes of similar nitrobenzamide derivatives suggests potential for biological interactions and applications (Saeed et al., 2010).

将来の方向性

The future directions for research on “N-(2,5-dimethoxyphenyl)-3-nitrobenzamide” could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. It may also be of interest to investigate its potential applications, for example in the field of medicinal chemistry .

作用機序

Target of Action

The compound NSC109615 primarily targets the C-Jun-amino-terminal kinase-interacting protein 1 and the Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The interaction of NSC109615 with its targets leads to changes in the cellular processes. It is believed to act as an agonist at the serotonin 2A receptor (5-HT2AR), a G protein-coupled receptor .

Biochemical Pathways

It is known that the compound influences the serotonin pathway due to its agonistic action on the 5-ht2ar . This can lead to various downstream effects, including alterations in mood and perception.

Pharmacokinetics

It is known that the compound is metabolized by several cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes . These enzymes play a key role in the metabolism and elimination of many drugs, affecting their bioavailability.

Result of Action

Due to its agonistic action on the 5-ht2ar, it is believed to induce effects similar to those of serotonergic psychedelics, which can include alterations in consciousness and sensory perception .

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-12-6-7-14(22-2)13(9-12)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFZMHUHVIVNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)

![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)

![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)

![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5008130.png)

![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5008136.png)

![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)

![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)

![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B5008169.png)